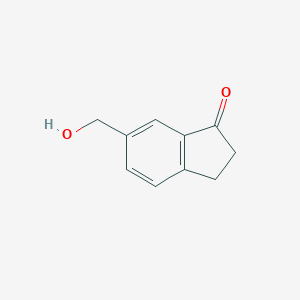

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that features a hydroxymethyl group attached to an indanone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis often begins with indanone as the starting material.

Hydroxymethylation: The indanone undergoes hydroxymethylation, which can be achieved using formaldehyde and a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carbonyl group in the indanone structure can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxymethyl group can yield 6-(formyl)-2,3-dihydro-1H-inden-1-one or 6-(carboxyl)-2,3-dihydro-1H-inden-1-one.

Reduction: Reduction of the carbonyl group can produce 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

2. Biological Activity

- Enzyme Inhibition : Research indicates that this compound can inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are crucial for neurotransmitter regulation. Studies have shown promising IC50 values indicating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties : In vitro studies suggest that 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one significantly reduces pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent.

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Enzyme Inhibition (IC50) | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | ~20 nM (AChE) | Significant | High |

| 1-Indanone | ~14.8 nM (AChE) | Moderate | Moderate |

| Curcumin | ~10 nM (IL-6) | Strong | Very High |

Case Studies

Neuroprotective Effects : A study on related indenone derivatives revealed that specific modifications enhanced their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound could be further explored for neuroprotective properties.

Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The indanone structure can also interact with hydrophobic pockets in proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

6-(Formyl)-2,3-dihydro-1H-inden-1-one: Similar structure but with a formyl group instead of a hydroxymethyl group.

6-(Carboxyl)-2,3-dihydro-1H-inden-1-one: Contains a carboxyl group instead of a hydroxymethyl group.

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol: The carbonyl group is reduced to an alcohol.

Uniqueness

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxymethyl group and an indanone structure

Actividad Biológica

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a hydroxymethyl group. This configuration contributes to its reactivity and interaction with biological targets. The molecular formula is C10H10O, with a molecular weight of approximately 150.19 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties that may influence various metabolic pathways. Studies have shown that this compound can inhibit cholinesterases (AChE and BuChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, related compounds have demonstrated IC50 values in the nanomolar range for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may serve as a therapeutic agent for inflammatory conditions .

Antioxidant Activity

Antioxidant activity is another key feature of this compound. It has been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of related indenone derivatives found that certain modifications to the structure enhanced their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. The findings suggest that this compound could be further explored for its potential neuroprotective properties .

- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Enzyme Inhibition (IC50) | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | ~20 nM (AChE) | Significant | High |

| 1-Indanone | ~14.8 nM (AChE) | Moderate | Moderate |

| Curcumin | ~10 nM (IL-6) | Strong | Very High |

Propiedades

IUPAC Name |

6-(hydroxymethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWZRFJYGQPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610949 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193819-51-1 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.